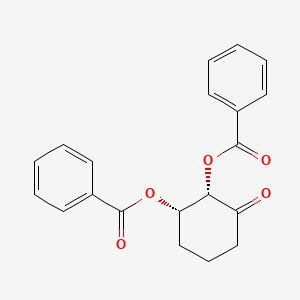![molecular formula C20H22N2O3 B14582635 Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- CAS No. 61381-39-3](/img/structure/B14582635.png)
Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the diethoxymethyl and phenyl groups. One common method involves the condensation of 2-(diethoxymethyl)-1H-benzimidazole with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The benzimidazole ring can undergo substitution reactions to introduce different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are often explored for their potential as pharmaceuticals, particularly as antifungal, antiviral, and anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The diethoxymethyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: This compound has a similar structure but lacks the benzimidazole ring, making it less biologically active.
Benzimidazole derivatives: Other benzimidazole compounds, such as omeprazole and albendazole, share the core structure but have different substituents, leading to varied biological activities.
Uniqueness
Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl- is unique due to its specific combination of functional groups The diethoxymethyl group provides additional reactivity, while the phenyl group enhances its stability and lipophilicity
Properties
CAS No. |
61381-39-3 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-(diethoxymethyl)benzimidazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C20H22N2O3/c1-3-24-20(25-4-2)19-21-16-12-8-9-13-17(16)22(19)14-18(23)15-10-6-5-7-11-15/h5-13,20H,3-4,14H2,1-2H3 |
InChI Key |
IEAUIHBMHOFBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)


![N-[2-Methyl-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14582578.png)



![6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene](/img/structure/B14582594.png)
![4-[(Dimethylamino)methyl]phenol;hydrobromide](/img/structure/B14582600.png)
![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)


![Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14582613.png)
![ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14582624.png)
